

Application of LNA®-Enhanced Probes in Fluorescent In Situ Hybridization (FISH)

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Compound of Interest

Compound Name: 2'-O,4'-C-Methyleneadenosine

Cat. No.: B15587415

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Introduction

Locked Nucleic Acid (LNA®) technology represents a significant advancement in nucleic acid chemistry, offering unprecedented performance in a variety of molecular biology applications, including fluorescent in situ hybridization (FISH). LNA® bases are bicyclic nucleic acid analogs where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the molecule in an ideal A-type helix conformation. This structural constraint dramatically increases the binding affinity of LNA®-containing oligonucleotides to their complementary DNA or RNA targets.

LNA®-enhanced FISH probes offer several advantages over traditional DNA probes, including superior sensitivity, specificity, and a significantly reduced hybridization time.[1][2] These characteristics make them particularly well-suited for the detection of short RNA targets, such as microRNAs (miRNAs), and for discriminating between closely related sequences, such as single nucleotide polymorphisms (SNPs).[1]

This application note provides detailed protocols for the use of LNA®-enhanced FISH probes for various sample types and presents quantitative data demonstrating their superior performance compared to conventional DNA probes.

Key Advantages of LNA®-Enhanced FISH Probes



- Increased Thermal Stability: The locked structure of LNA® nucleotides significantly increases the melting temperature (Tm) of the probe-target duplex, allowing for more stringent hybridization and washing conditions, which reduces background signal.[2][3]
- Enhanced Sensitivity: The high binding affinity of LNA® probes results in brighter signals, enabling the detection of low-abundance targets.[3][4]
- Superior Specificity: LNA® probes exhibit exceptional mismatch discrimination, allowing for the reliable detection of single base changes.[5][6][7]
- Shorter Hybridization Times: The rapid hybridization kinetics of LNA® probes can shorten the entire FISH protocol, often to less than an hour for the hybridization step.[1][2]
- Flexibility in Probe Design: Due to their high affinity, LNA® probes can be designed to be shorter than traditional DNA probes while maintaining high sensitivity and specificity.

Data Presentation

Table 1: Comparison of Melting Temperatures (Tm) of

LNA®-DNA and DNA-DNA Duplexes

Duplex Type	Sequence (5'-3')	Tm (°C)	ΔTm (°C) vs. DNA-DNA	Reference
DNA-DNA	d(AGTCAG) / d(CTGACT)	46.5	-	[8]
LNA-DNA	L(A)GTCAG / d(CTGACT)	54.5	+8.0	[8]
LNA-DNA	AGL(T)CAG / d(CTGACT)	55.5	+9.0	[8]
LNA-DNA	AGTL(C)AG / d(CTGACT)	57.0	+10.5	[8]

LNA bases are denoted by L(base). This table illustrates the significant increase in thermal stability conferred by the incorporation of LNA® bases into an oligonucleotide probe.



Table 2: Signal-to-Noise Ratio of LNA® vs. DNA Probes

in FISH

Probe Type	Target	Formamide Concentration	Signal-to- Noise Ratio	Reference
DNA	Bacterial endosymbiont	30%	~1.5	[9]
LNA®	Bacterial endosymbiont	30%	~3.0	[9]
DNA	Bacterial endosymbiont	60%	~1.2	[9]
LNA®	Bacterial endosymbiont	60%	~4.5	[9]

This data demonstrates the superior signal-to-noise ratio achieved with LNA® probes compared to conventional DNA probes under varying stringency conditions.[9]

Experimental Protocols

The following are generalized protocols for LNA®-enhanced FISH. Optimization may be required for specific cell types, tissues, and targets.

Protocol 1: LNA®-FISH for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the key steps for performing FISH with LNA® probes on FFPE tissue sections.

- 1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 x 10 minutes.
- Immerse slides in 100% Ethanol: 2 x 5 minutes.
- Immerse slides in 95% Ethanol: 1 x 5 minutes.
- Immerse slides in 70% Ethanol: 1 x 5 minutes.
- Immerse slides in DEPC-treated water: 1 x 5 minutes.



2. Target Retrieval:

- Immerse slides in pre-heated Target Retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 15-30 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Wash slides in DEPC-treated water: 2 x 5 minutes.

3. Protease Digestion:

- Incubate slides with Proteinase K solution (10-20 μg/mL in PBS) at 37°C for 10-30 minutes.
 The optimal time should be determined empirically.
- Wash slides in PBS: 2 x 5 minutes.

4. Dehydration:

- Immerse slides in 70% Ethanol: 1 x 3 minutes.
- Immerse slides in 85% Ethanol: 1 x 3 minutes.
- Immerse slides in 100% Ethanol: 1 x 3 minutes.
- · Air dry the slides completely.

5. Hybridization:

- Prepare hybridization buffer containing the LNA®-FISH probe at the desired concentration (typically 10-100 nM).
- Apply the hybridization mix to the tissue section and cover with a coverslip.
- Denature the probe and target by incubating at 80°C for 5 minutes.
- Hybridize at a temperature 20-25°C below the calculated Tm of the probe for 1-4 hours in a humidified chamber.

6. Post-Hybridization Washes:

- · Carefully remove the coverslip.
- Wash slides in 2X SSC with 0.1% Tween-20 at the hybridization temperature for 2 x 10 minutes.
- Wash slides in 1X SSC at room temperature for 2 x 5 minutes.
- Wash slides in 0.5X SSC at room temperature for 2 x 5 minutes.

7. Counterstaining and Mounting:



- Apply a mounting medium containing a nuclear counterstain (e.g., DAPI).
- · Coverslip and seal.
- Visualize using a fluorescence microscope.

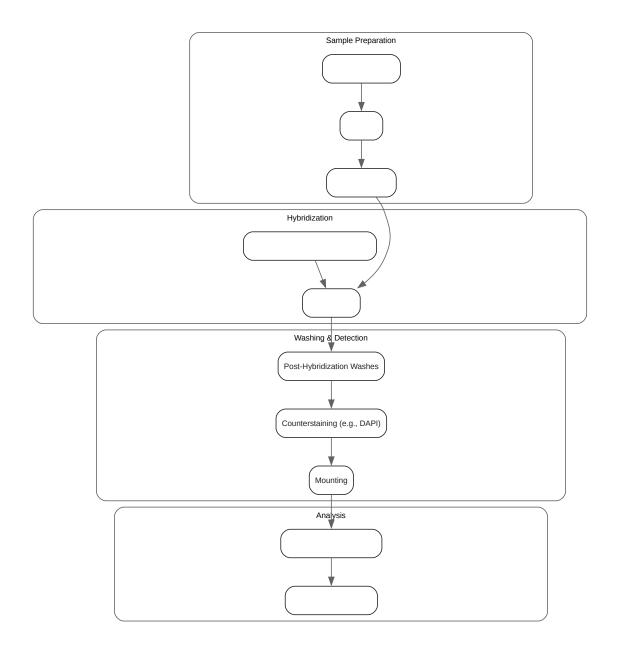
Protocol 2: LNA®-FISH for Cultured Cells

This protocol is suitable for adherent or suspension cells grown on coverslips.

- 1. Cell Fixation and Permeabilization:
- · Wash cells with PBS.
- Fix cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
- Wash cells with PBS: 2 x 5 minutes.
- Permeabilize cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
- Wash cells with PBS: 2 x 5 minutes.
- 2. Pre-hybridization:
- Incubate cells with pre-hybridization buffer (e.g., 2X SSC, 10% formamide) for 10 minutes at room temperature.
- 3. Hybridization:
- Prepare hybridization buffer containing the LNA®-FISH probe (10-100 nM).
- Apply the hybridization mix to the coverslip.
- Hybridize at a temperature 20-25°C below the calculated Tm of the probe for 1-2 hours in a humidified chamber.
- 4. Post-Hybridization Washes:
- Wash coverslips in 2X SSC with 0.1% Tween-20 at the hybridization temperature for 2 x 10 minutes.
- Wash coverslips in 1X SSC at room temperature for 2 x 5 minutes.
- 5. Counterstaining and Mounting:
- Mount the coverslip on a glass slide with mounting medium containing a nuclear counterstain (e.g., DAPI).
- Visualize using a fluorescence microscope.



Mandatory Visualizations LNA®-FISH Experimental Workflow

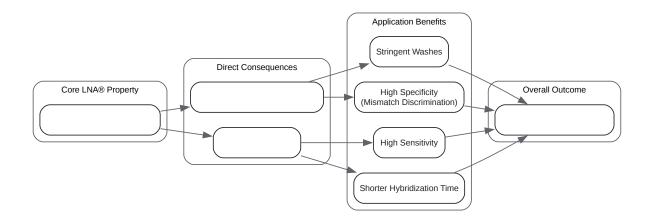


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Caption: A generalized workflow for LNA®-enhanced Fluorescent In Situ Hybridization (FISH).



Logical Relationship of LNA® Probe Advantages



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Caption: The logical flow from the core structural feature of LNA® to its benefits in FISH applications.

Conclusion

LNA®-enhanced FISH probes provide a powerful tool for the sensitive and specific detection of nucleic acid targets in situ. Their unique chemical properties translate into significant improvements in assay performance, including higher signal-to-noise ratios, enhanced mismatch discrimination, and faster protocols. The provided protocols serve as a starting point for researchers to harness the advantages of LNA® technology in their specific applications, from basic research to clinical diagnostics and drug development.

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